molecular formula C13H12O2 B3109164 1-(3-Methoxynaphthalen-2-yl)ethanone CAS No. 17056-94-9

1-(3-Methoxynaphthalen-2-yl)ethanone

Cat. No.: B3109164
CAS No.: 17056-94-9
M. Wt: 200.23 g/mol
InChI Key: RNZWDMFJUYOHAA-UHFFFAOYSA-N
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Description

1-(3-Methoxynaphthalen-2-yl)ethanone, also known as Acetylnerolin, is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the third position and an ethanone group at the first position of the naphthalene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methoxynaphthalen-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Employed in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxynaphthalen-2-yl)ethanone is primarily related to its chemical structure. The methoxy group and ethanone moiety contribute to its reactivity and interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: The position of the methoxy group can significantly affect the compound’s chemical behavior and biological activity, making it distinct from its isomers and analogs .

Properties

IUPAC Name

1-(3-methoxynaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZWDMFJUYOHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288928
Record name 1-(3-Methoxy-2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17056-94-9
Record name 1-(3-Methoxy-2-naphthalenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17056-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxy-2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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